molecular formula C22H23N5O2 B610914 Solcitinib CAS No. 1206163-45-2

Solcitinib

Cat. No.: B610914
CAS No.: 1206163-45-2
M. Wt: 389.4 g/mol
InChI Key: MPYACSQFXVMWNO-UHFFFAOYSA-N
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Description

Solcitinib, also known as GSK2586184, is a selective Janus kinase 1 (JAK1) inhibitor. It was initially developed by GlaxoSmithKline for the treatment of various immune-mediated inflammatory diseases. The compound has shown potential in treating conditions such as ulcerative colitis, psoriasis, and other autoimmune disorders .

Safety and Hazards

Solcitinib is considered toxic and can cause moderate to severe irritation to the skin and eyes . In case of contact, it is recommended to wash the area with copious amounts of water and seek medical advice . If swallowed or inhaled, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . This compound, by inhibiting JAK1, can influence these processes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with JAK1. By inhibiting JAK1, this compound can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway

Preparation Methods

Solcitinib is synthesized through a series of chemical reactions involving the formation of heterocyclic scaffolds. The synthetic route typically involves the use of pyridine, pyrimidine, imidazole, indole, pyrazole, pyrrole, and triazine as starting materials . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Solcitinib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs .

Properties

IUPAC Name

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYACSQFXVMWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206163-45-2
Record name Solcitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

EDCI (3.59 g, 0.019 mol), HOBt (2.53 g, 0.019 mol) and DIPEA (4.48 mL) were added to a solution of 4-[2-(Cyclopropanecarbonyl-amino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl]-benzoic acid (4 g, 0.012 mol) in DCM (150 mL) at room temperature. The resulting mixture was stirred for 10 min at room temperature. Dimethylazetidine hydrochloride salt (1.64 g, 0.013 mol) was added to the solution and the reaction is stirred for 16 hrs. Water was added to the reaction mixture. The organic layer was separated and washed with 2 N NaOH solution, 2N HCl solution and water. The organic phase was dried over MgSO4, filtered and evaporated under vacuum. Purification by flash chromatography (eluant: 1:1 petrol/EtOAc to neat EtOAc) afforded cyclopropanecarboxylic acid{5-[4-(3,3-dimethyl-azetidine-1-carbonyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl}-amide.
Name
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
4.48 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the primary mechanism of action of Solcitinib?

A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by this compound are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, this compound disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []

Q2: What evidence exists for this compound's efficacy in treating psoriasis?

A2: While this compound has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that this compound is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.

Q3: What is the current status of this compound's development as a therapeutic agent?

A5: Based on the available information, this compound appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.

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